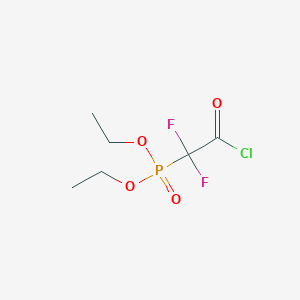
(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester” is a chemical compound with the CAS Number: 97480-49-4 . It is offered by several suppliers for research and development purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 250.563 . The molecular formula is C6H10ClF2O4P .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.362g/cm3 . Its boiling point is 226.1ºC at 760 mmHg .
Applications De Recherche Scientifique
Organocatalytic Allylic Substitutions
(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester relates to N-protected beta-amino phosphonic acid esters, prepared through phosphine-catalyzed allylic substitution. This process exhibits high regiospecificity due to a tandem S(N)2'-S(N)2' mechanism (Park, Cho, & Krische, 2006).
Effects on Plant Growth and Sex Expression
Research indicates that similar compounds, such as (2-chloroethyl)phosphonic acid, can influence plant growth and sex expression in plants like cucumbers (Shannon, 1976).
Polymer Chemistry
Dimethyl phosphonate, a related compound, is used in the synthesis of polymeric phosphonate esters. These polymers have applications in various fields due to potential modifications to both the polymer backbone and phosphorus substituents (Branham et al., 2000).
Synthesis of α-Dideuteriated Aminomethyl-phosphonic Acid
In a similar vein, chloromethylphosphonic esters are used to obtain α-dideuteriated aminomethyl-phosphonic acid, showcasing the versatility of these compounds in synthesizing specific derivatives (Berté-Verrando et al., 1995).
Lubricant Additives
Phosphonates, including esters of phosphonic acids, have been studied for their efficiency as anti-wear additives in lubricants. Their effectiveness varies with structure and frictional modes, and they interact with metals like steel (Sanin et al., 1974).
Sensor Technology
Phosphonic acids and their esters are used in sensor technology. Coated onto surface acoustic wave (SAW) devices, they respond to various chemical vapors, demonstrating potential in detection technologies (Katritzky et al., 1990).
Mécanisme D'action
Mode of Action
The chlorocarbonyl and difluoromethyl groups may influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Phosphonic acid derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The compound’s effects would depend on its specific targets and mode of action .
Propriétés
IUPAC Name |
2-diethoxyphosphoryl-2,2-difluoroacetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClF2O4P/c1-3-12-14(11,13-4-2)6(8,9)5(7)10/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYUQNZVQOGWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)Cl)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

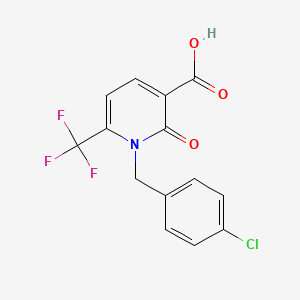
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid](/img/structure/B2772375.png)
![2-[6-(2-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2772376.png)
![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)
![Tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2772381.png)
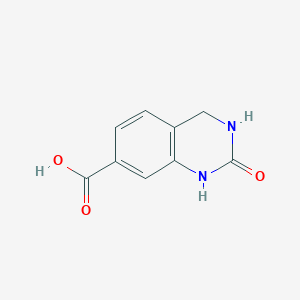
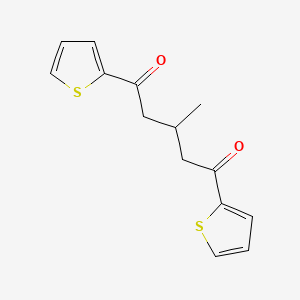
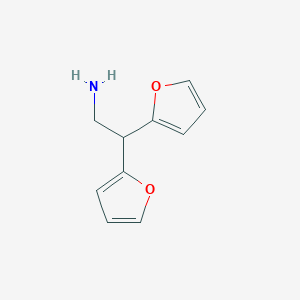
![4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride](/img/structure/B2772389.png)
![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)

